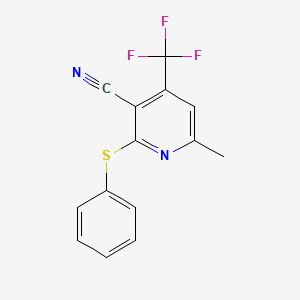
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. MPTN is a nicotinonitrile derivative that has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is not yet fully understood, but it has been proposed that it exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, it is important to note that 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may have potential toxicity and should be handled with care. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Orientations Futures
There are several future directions for the research and development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. One potential application is the development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and its potential side effects. Additionally, the synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Conclusion
In conclusion, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a promising compound with significant potential for drug development. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and to elucidate its mechanism of action. The synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process involving the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with phenylthiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Applications De Recherche Scientifique
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

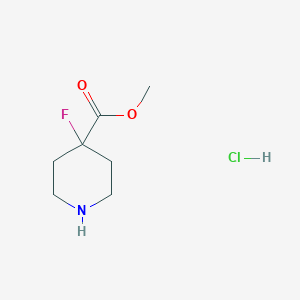
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
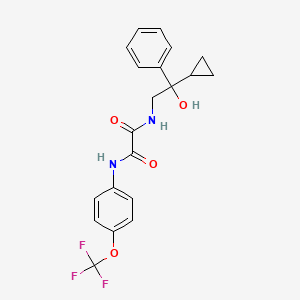
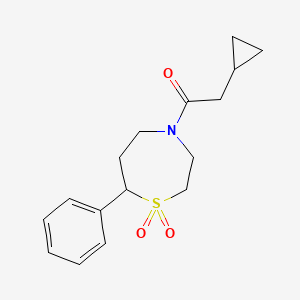
![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)
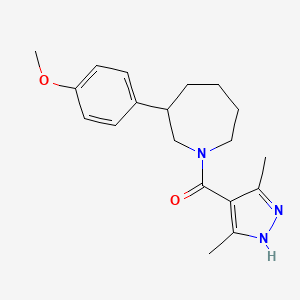
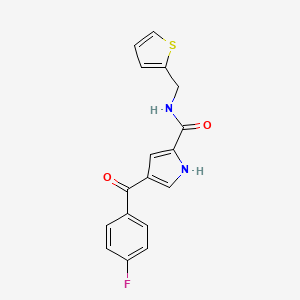
![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
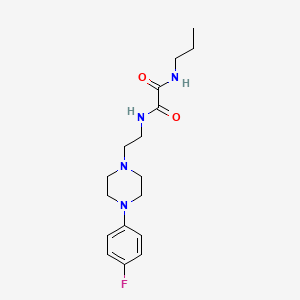
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
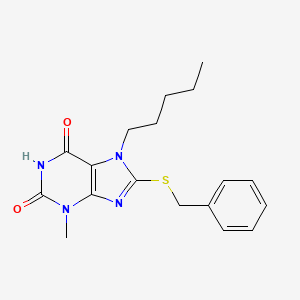
![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)